molecular formula C8H13N5O2 B13586006 2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide

2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide

Cat. No.: B13586006
M. Wt: 211.22 g/mol
InChI Key: QHKREHHCIQLQPN-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, an amino group, and a formamido group, making it a valuable scaffold for the development of various heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in different fields. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

3-amino-N-[2-(dimethylamino)-2-oxoethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C8H13N5O2/c1-13(2)7(14)4-10-8(15)5-3-6(9)12-11-5/h3H,4H2,1-2H3,(H,10,15)(H3,9,11,12)

InChI Key

QHKREHHCIQLQPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC(=NN1)N

Origin of Product

United States

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